ERα/ERβ Binding Affinity – Levormeloxifene vs. Enantiomers
Levormeloxifene exhibits significantly higher relative binding affinity (RBA) to estrogen receptors compared to its dextro-enantiomer and the racemic mixture. This enantioselective binding translates to enhanced functional estrogenic and antiestrogenic potency [1].
| Evidence Dimension | Relative binding affinity (RBA) to estrogen receptors |
|---|---|
| Target Compound Data | RBA: 15.7 ± 3.1% of estradiol-17β |
| Comparator Or Baseline | d-Ormeloxifene: RBA 2.10 ± 0.9%; dl-Ormeloxifene: RBA 5.24 ± 1.45% |
| Quantified Difference | 7.5-fold higher than d-ormeloxifene; 3.0-fold higher than racemate |
| Conditions | In vitro competitive binding assay using radiolabeled estradiol-17β |
Why This Matters
Enantiopure levormeloxifene provides ~7.5× greater binding efficiency than the dextro-enantiomer, enabling lower dosing requirements for equivalent receptor engagement in functional assays.
- [1] Singh MM. Levormeloxifene - a non-hormonal woman-centric oral contraceptive under development: a comprehensive review. Int J Reprod Contracept Obstet Gynecol. 2025;14(9):xxx-xxx. doi:10.18203/2320-1770.ijrcog20253126. View Source
